6-{[3,5-Bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-{[3,5-Bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with ethoxycarbonyl and methyl groups, and a cyclohexene ring with a carboxylic acid group
Preparation Methods
The synthesis of 6-{[3,5-Bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring is functionalized with ethoxycarbonyl groups and a methyl group through a series of reactions, including esterification and alkylation. The cyclohexene ring is then introduced via a cyclization reaction, followed by the addition of the carboxylic acid group through oxidation or carboxylation reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The ethoxycarbonyl groups can be reduced to alcohols or other functional groups.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. .
Scientific Research Applications
6-{[3,5-Bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may have potential as bioactive compounds for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl and methyl groups on the thiophene ring may enhance its binding affinity to these targets, while the cyclohexene ring provides structural stability. The pathways involved in its action depend on the specific application and target, but may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 6-{[3,5-Bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid include other thiophene derivatives and cyclohexene carboxylic acids. What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. For example, 6-[(6-tert-butyl-3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a similar compound with a different substitution pattern on the thiophene ring, leading to distinct reactivity and applications .
Properties
IUPAC Name |
6-[[3,5-bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO7S/c1-4-26-18(24)13-10(3)14(19(25)27-5-2)28-16(13)20-15(21)11-8-6-7-9-12(11)17(22)23/h6-7,11-12H,4-5,8-9H2,1-3H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIKYQJZSPJZBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2CC=CCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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